molecular formula C26H22N2OS B270557 1-(1-benzothien-2-ylcarbonyl)-4-(9H-fluoren-9-yl)piperazine

1-(1-benzothien-2-ylcarbonyl)-4-(9H-fluoren-9-yl)piperazine

Cat. No. B270557
M. Wt: 410.5 g/mol
InChI Key: MZJQRJOFGNFZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-benzothien-2-ylcarbonyl)-4-(9H-fluoren-9-yl)piperazine, commonly known as BFP, is a chemical compound that belongs to the class of piperazine derivatives. BFP has been widely studied for its potential applications in scientific research due to its unique structure and properties.

Mechanism of Action

BFP acts as an antagonist of the serotonin 5-HT1A receptor by binding to the receptor and blocking the action of serotonin, which is a neurotransmitter that regulates mood and anxiety. BFP also acts as an antagonist of the dopamine D2 receptor by binding to the receptor and blocking the action of dopamine, which is a neurotransmitter that regulates motor control and reward.
Biochemical and Physiological Effects:
BFP has been shown to have various biochemical and physiological effects in scientific research. It has been found to reduce anxiety-like behavior in animal models, as well as improve cognitive function and memory. BFP has also been shown to have potential applications in the treatment of Parkinson's disease, as it can improve motor function and reduce the side effects of dopamine replacement therapy.

Advantages and Limitations for Lab Experiments

BFP has several advantages for lab experiments, including its high potency and selectivity for the serotonin 5-HT1A and dopamine D2 receptors. However, it also has some limitations, such as its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for the study of BFP in scientific research. One potential direction is to investigate its potential applications in the treatment of anxiety disorders, depression, and other psychiatric conditions. Another direction is to explore its potential as a tool for studying the role of the serotonin 5-HT1A and dopamine D2 receptors in various physiological and pathological conditions. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of BFP, as well as its potential side effects and toxicity.

Synthesis Methods

BFP can be synthesized through various methods, including the reaction of 1-benzothiophene-2-carboxylic acid with 1-(2-bromoethyl)-4-(9H-fluoren-9-yl)piperazine in the presence of a coupling reagent. Another method involves the reaction of 1-(2-aminopropyl)-4-(9H-fluoren-9-yl)piperazine with 1-benzothiophene-2-carbonyl chloride.

Scientific Research Applications

BFP has been extensively studied for its potential applications in scientific research. It has been found to be a potent and selective antagonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. BFP has also been shown to have high affinity for the dopamine D2 receptor, which is involved in the regulation of motor control, reward, and addiction.

properties

Product Name

1-(1-benzothien-2-ylcarbonyl)-4-(9H-fluoren-9-yl)piperazine

Molecular Formula

C26H22N2OS

Molecular Weight

410.5 g/mol

IUPAC Name

1-benzothiophen-2-yl-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C26H22N2OS/c29-26(24-17-18-7-1-6-12-23(18)30-24)28-15-13-27(14-16-28)25-21-10-4-2-8-19(21)20-9-3-5-11-22(20)25/h1-12,17,25H,13-16H2

InChI Key

MZJQRJOFGNFZOY-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C5=CC6=CC=CC=C6S5

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C5=CC6=CC=CC=C6S5

Origin of Product

United States

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